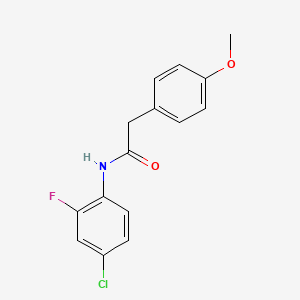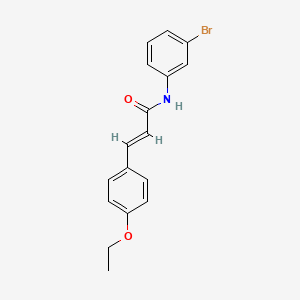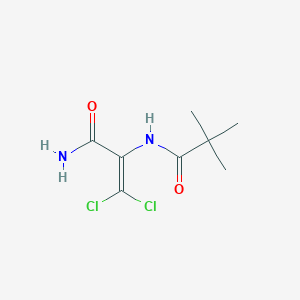![molecular formula C16H16N2O2S B5813308 N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5813308.png)
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide is a compound that belongs to the class of benzamide derivatives.
Vorbereitungsmethoden
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of thiocarbamoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells, leading to cell death. The anti-inflammatory effects are thought to be mediated through the suppression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide can be compared with other benzamide derivatives, such as:
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound also exhibits antimicrobial activity but differs in its coordination behavior with transition metals.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide: Similar in structure, this compound has been studied for its potential anti-inflammatory properties.
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methylbenzamide: This derivative has shown promise in material science applications, particularly in the development of organic semiconductors.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)15(19)18-16(21)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHINGUPDCNOFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B5813244.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-[2-(4-fluorophenyl)acetamido]benzoate](/img/structure/B5813343.png)
